4-(Azidomethyl)-1-fluoro-2-nitrobenzene
Description
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is a multifunctional aromatic compound characterized by a benzene ring substituted with an azidomethyl group (-CH₂N₃) at the 4-position, a fluorine atom at the 1-position, and a nitro group (-NO₂) at the 2-position. This compound combines reactive functional groups that enable diverse applications in organic synthesis, particularly in click chemistry via azide-alkyne cycloadditions (e.g., Huisgen reactions) . The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the azidomethyl moiety, influencing its reactivity in forming triazole derivatives, which are valuable in medicinal chemistry and materials science . Its synthesis likely involves the substitution of a benzyl halide precursor with sodium azide under controlled conditions, as demonstrated for analogous azidomethylbenzene derivatives .
Properties
IUPAC Name |
4-(azidomethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGIEDQLKMDZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(Bromomethyl)-1-fluoro-2-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-1-fluoro-2-nitrobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance safety and efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Sodium azide (NaN₃): Used for introducing the azido group.
Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for the reduction of the nitro group.
Copper (I) catalysts: Employed in the Huisgen cycloaddition reaction to form triazoles.
Major Products
Aminobenzene derivatives: Formed from the reduction of the nitro group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Nitrene intermediates: Formed from the oxidation of the azido group.
Scientific Research Applications
4-(Azidomethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: Potentially used in bioconjugation techniques where the azido group can react with biomolecules containing alkyne groups.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1-fluoro-2-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance:
Nitrene Formation: The azido group can be converted into a nitrene intermediate, which is highly reactive and can insert into C-H bonds, facilitating polymer crosslinking.
Triazole Formation: The azido group can react with alkynes to form triazoles via the Huisgen 1,3-dipolar cycloaddition, a reaction widely used in click chemistry.
Comparison with Similar Compounds
Key Compounds :
- 1-(Azidomethyl)-4-fluorobenzene : Lacks the nitro group, reducing electron-withdrawing effects and altering reactivity in cycloadditions .
- 1-(Azidomethyl)-4-chloro/bromo/iodo-benzene : Halogen substituents (Cl, Br, I) introduce varying degrees of electron-withdrawing and steric effects compared to fluorine. Larger halogens (e.g., Br, I) may hinder reaction kinetics due to steric bulk .
- 4-(Azidomethyl)pyrazole derivatives: Azidomethyl groups on heterocycles (e.g., pyrazole) exhibit distinct reactivity patterns, such as tandem reactions with cyanoacetamides to form polycyclic diazepines .
Reactivity Differences :
- The ortho-nitro group in this compound creates a steric and electronic environment distinct from para-substituted analogues (e.g., 1-fluoro-4-nitrobenzene derivatives). This positioning may accelerate cycloaddition rates due to increased electron deficiency .
- Fluorine’s small size and strong electronegativity enhance azide stability and reactivity compared to bulkier halogens (Cl, Br, I), which may slow reaction kinetics .
Functional Analogues with Nitro/Fluoro Substitutents
Key Compounds :
- 1-Fluoro-2-nitrobenzene and 1-Fluoro-4-nitrobenzene: These lack the azidomethyl group but share nitro and fluoro substituents.
- Aryl Azides (e.g., 1-azido-4-nitrobenzene) : Feature azide groups directly attached to the aromatic ring rather than via a methyl linker. This structural difference impacts their stability and cycloaddition regioselectivity .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
